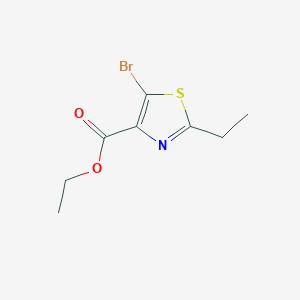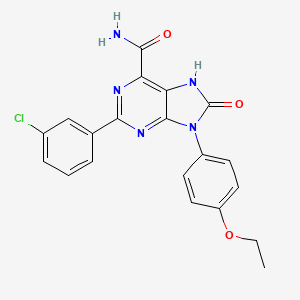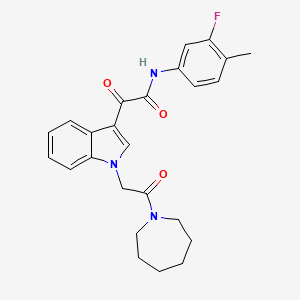![molecular formula C21H21NO2 B3009735 2-(1-{[3-methyl-4-(propan-2-yl)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione CAS No. 1020252-32-7](/img/structure/B3009735.png)
2-(1-{[3-methyl-4-(propan-2-yl)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-{[3-methyl-4-(propan-2-yl)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione is a useful research compound. Its molecular formula is C21H21NO2 and its molecular weight is 319.404. The purity is usually 95%.
BenchChem offers high-quality 2-(1-{[3-methyl-4-(propan-2-yl)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-{[3-methyl-4-(propan-2-yl)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microwave Irradiation in Organic Synthesis
Microwave irradiation has been explored to enhance the efficiency of chemical reactions involving active methylene compounds, such as ethyl 1,3-dioxo-indane-2-carboxylate, a derivative similar to the chemical compound . This technique offers benefits like shorter reaction times and increased yields (Rábarová et al., 2004).
Heterocyclic Compound Synthesis
Research has been conducted on the diastereoselective synthesis of N-containing heterocyclic compounds using derivatives like 2-hydroxy-2-(3-oxobut-1-en-2-yl)-2H-indene-1,3-dione. These compounds have potential applications in various fields of chemistry due to their structural diversity (Saberi et al., 2015).
Spiro Heterocyclization
Spiro heterocyclization, involving compounds such as indan-1,3-dione, has been studied for the synthesis of complex organic compounds. This process is significant in organic chemistry for creating molecules with unique structural and functional properties (Sal’nikova et al., 2019).
Dopamine Receptors Ligands
Research has also been conducted on derivatives of 2,3-dihydro-1H-indene for their potential as dopamine receptor ligands. These studies are crucial in the development of new pharmaceuticals targeting the central nervous system (Claudi et al., 1996).
Synthesis of Dihydropyrimidine Derivatives
A novel synthesis method has been developed for dihydropyrimidine derivatives, which have shown potential in vitro cytotoxicity against certain cancer cell lines. This research highlights the compound's potential use in medicinal chemistry (Udayakumar et al., 2017).
Fulgides with Photochromic Properties
Studies on fulgides based on derivatives similar to the compound have been conducted. These compounds exhibit interesting photochromic properties, making them relevant in materials science for applications like data storage and photoswitching (Balenko et al., 2010).
Charge-Transporting and NLO Properties
Research into compounds combining electron-donating and electron-withdrawing moieties, like the indandione derivatives, has revealed their potential in electronics due to their charge-transporting and nonlinear optical properties. This is significant for the development of new materials in electronics and photonics (Zilinskaite et al., 2015).
Eigenschaften
IUPAC Name |
3-hydroxy-2-[C-methyl-N-(3-methyl-4-propan-2-ylphenyl)carbonimidoyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-12(2)16-10-9-15(11-13(16)3)22-14(4)19-20(23)17-7-5-6-8-18(17)21(19)24/h5-12,23H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENFVUJLTVMPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C(C)C2=C(C3=CC=CC=C3C2=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-{[3-methyl-4-(propan-2-yl)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenoxy)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3009652.png)

![N-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3009654.png)

![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-thien-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3009660.png)
![{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B3009661.png)

![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B3009665.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3009667.png)



![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B3009675.png)